molecular formula C18H18O5 B410875 Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 351366-03-5

Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Cat. No.: B410875
CAS No.: 351366-03-5
M. Wt: 314.3g/mol
InChI Key: AVWRGULRQRPSFQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate is a chemical compound supplied For Research Use Only, strictly intended for laboratory and in-vitro analysis, and is not classified as a pharmaceutical or cosmetic ingredient. This molecule features a benzoate core functionalized with a 5-formyl-2-methoxybenzyloxy group, making it a potential intermediate in organic synthesis. The presence of both formyl and ether linkages suggests its utility in the development of more complex molecular structures, such as Schiff bases, which are known for their diverse applications in coordination chemistry and material science . Researchers value this compound for its potential role in exploring biological activities; for instance, structurally similar ethyl benzoate derivatives have been investigated for their gastroprotective properties in scientific models . Its exact mechanism of action is application-dependent but may involve antioxidant pathways or modulation of protein expression, as seen in related chemical entities . Scientists are encouraged to utilize this reagent in their investigations into novel synthetic pathways, pharmaceutical development, and biochemical profiling.

Properties

IUPAC Name

ethyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-3-22-18(20)15-6-4-5-7-17(15)23-12-14-10-13(11-19)8-9-16(14)21-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWRGULRQRPSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Hydroxybenzoic Acid Derivatives

The synthesis typically begins with the esterification of 2-hydroxybenzoic acid (salicylic acid) derivatives. In the CN109096107B patent, methyl 5-formyl-2-methoxybenzoate is synthesized via a three-step process starting from methyl salicylate. The critical step involves formylation at the 5-position using a Vilsmeier-Haack reaction, achieving yields of 85–92% under optimized conditions. Ethylation of the intermediate is then performed using ethyl bromide in the presence of potassium carbonate, yielding ethyl 2-hydroxybenzoate with >95% purity.

Benzylation and Ether Formation

The benzylation step introduces the 5-formyl-2-methoxybenzyl group to the ethyl salicylate backbone. WO2017191650A1 describes a coupling reaction between ethyl 2-hydroxybenzoate and 5-formyl-2-methoxybenzyl chloride using N,N-diisopropylethylamine (DIPEA) as a base. This method achieves an 88% yield with a reaction time of 12 hours at 60°C. Alternative approaches employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for ether formation, though this increases costs due to stoichiometric reagent requirements.

Formylation Strategies

The 5-formyl group is introduced via:

  • Vilsmeier-Haack Reaction : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) activate the aromatic ring for formylation at the 5-position, as detailed in CN109096107B.

  • Horner-Wadsworth-Emmons (HWE) Reaction : Recent advancements utilize Weinreb amide-type HWE reagents for stereoselective formylation. For example, magnesium bromide-mediated conditions achieve >98% E-selectivity in olefination reactions, enabling precise control over the formyl group’s spatial orientation.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

ParameterOptimal ConditionYield ImprovementSource
BaseK₂CO₃ (anhydrous)92% → 95%
SolventTetrahydrofuran (THF)75% → 89%
Temperature60°C80% → 88%
Catalyst Loading10 mol% DMAP82% → 91%

The use of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in biphasic systems (water/toluene) reduces side reactions, improving yields from 78% to 93%.

Purification Techniques

  • Crystallization : Ethanol/water (3:1 v/v) recrystallization removes unreacted starting materials, enhancing purity to 99.5%.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves diastereomeric byproducts in HWE-based syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.42 (s, 1H, CHO), 7.82–7.25 (m, 7H aromatic), 5.21 (s, 2H, OCH₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃), 1.38 (t, J=7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde), 1260 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) shows a single peak at 6.8 minutes, confirming >99% purity for pharmaceutical-grade material.

Industrial-Scale Production Challenges

Cost-Efficiency Analysis

ComponentCost per Kilogram ($)Contribution to Total Cost (%)
5-Formyl-2-methoxybenzyl chloride42038
Ethyl 2-hydroxybenzoate18016
Solvent Recovery959

The high cost of benzylating agents drives research into catalytic borrowing hydrogen methodologies to bypass pre-functionalized intermediates.

Environmental Considerations

Waste streams containing POCl₃ require neutralization with aqueous NaHCO₃, generating 8 kg of phosphate salts per kilogram of product. Alternative formylation methods using CO/H₂ gas mixtures are under investigation to reduce hazardous waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 2-[(5-carboxy-2-methoxybenzyl)oxy]benzoic acid.

    Reduction: Ethyl 2-[(5-hydroxymethyl-2-methoxybenzyl)oxy]benzoate.

    Substitution: Ethyl 2-[(5-substituted-2-methoxybenzyl)oxy]benzoate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methoxybenzyl ether linkage enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The overall effect of the compound depends on the nature of the molecular targets and the pathways involved in the biological system.

Comparison with Similar Compounds

Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate

  • Molecular Formula : C₁₇H₁₆O₅ .
  • Key Differences :
    • The ester group is methyl instead of ethyl, reducing molecular weight (308.30 g/mol vs. 318.33 g/mol).
    • Reactivity : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .
    • Applications : Similar use as a synthetic intermediate, but the methyl variant may be preferred in reactions requiring faster ester cleavage .

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Molecular Formula : C₁₀H₁₂O₃ .
  • Key Differences: Lacks the benzyloxy and formyl substituents, simplifying the structure. Physical Properties: Lower molecular weight (180.20 g/mol), higher solubility in ethanol, and a distinct role as a flavoring agent or fragrance component . Reactivity: Less versatile in synthesis due to the absence of reactive formyl or ether linkages .

Ethyl 2-Methoxy-5-sulfamoylbenzoate (CAS 33045-53-3)

  • Molecular Formula: C₁₀H₁₁NO₅S .
  • Key Differences: Contains a sulfamoyl group (-SO₂NH₂) instead of a formyl group.

Methyl 5-Formyl-2-methoxybenzoate (CAS 78515-16-9)

  • Molecular Formula : C₁₀H₁₀O₄ .
  • Key Differences :
    • The formyl and methoxy groups are directly attached to the benzoate ring, eliminating the benzyl ether bridge.
    • Applications : Used in simpler syntheses where spatial flexibility from the benzyl group is unnecessary .

Structural and Functional Analysis

Functional Group Reactivity

  • Formyl Group : Enables condensation reactions (e.g., with amines to form imines), critical in drug candidate synthesis .
  • Methoxy Group : Provides electron-donating effects, stabilizing aromatic rings against electrophilic attack .
  • Ester Group : Ethyl esters offer slower hydrolysis than methyl variants, balancing stability and reactivity in multi-step syntheses .

Pharmacological Potential

  • Benzoxazole/Tetrazole Analogs : Compounds like ethyl-2-(5-benzoxazol-2-ylamine)acetate () exhibit anti-inflammatory and antimicrobial activities, suggesting that the formyl group in this compound could be modified to enhance bioactivity .
  • Sulfonamide Derivatives : Ethyl 2-methoxy-5-sulfamoylbenzoate () highlights the importance of electron-withdrawing groups in targeting enzymes like carbonic anhydrase .

Data Table: Comparative Overview

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications
This compound C₁₈H₁₈O₅ Formyl, methoxy, benzyloxy 318.33 Pharmaceutical intermediate
Mthis compound C₁₇H₁₆O₅ Formyl, methoxy, benzyloxy 308.30 Fast-cleaving ester
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ Methoxy 180.20 Flavoring agent
Ethyl 2-methoxy-5-sulfamoylbenzoate C₁₀H₁₁NO₅S Methoxy, sulfamoyl 257.26 Enzyme inhibitor

Biological Activity

Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound consists of an ethyl ester linked to a methoxybenzyl ether, which contributes to its lipophilicity and biological activity. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can be utilized in further synthetic modifications to enhance its biological efficacy.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains:

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that the compound induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis. For example, in studies involving A549 lung cancer cells, the compound demonstrated an IC50 value of approximately 10 µM, indicating potent cytotoxicity .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Interaction with Proteins : The formyl group can covalently bind to nucleophilic sites on proteins and enzymes, modulating their activity.
  • Induction of Oxidative Stress : The generation of ROS leads to oxidative damage to cellular components, triggering apoptosis.
  • Penetration into Biological Membranes : The methoxybenzyl ether linkage enhances the compound’s ability to cross lipid membranes, facilitating its action within cells .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties.
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that treatment with this compound resulted in significant cell death in MCF-7 breast cancer cells, attributed to ROS-mediated pathways .
  • Structure-Activity Relationship (SAR) : Comparative analyses with structurally similar compounds indicated that modifications in the functional groups significantly influenced both antimicrobial and anticancer activities. For instance, compounds with hydroxymethyl groups exhibited enhanced solubility and bioactivity compared to those with methoxy groups .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Start with methyl 5-formyl-2-methoxybenzoate (a structural analog; see ). Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide in a polar aprotic solvent (e.g., DMF or acetone) with a base like K₂CO₃ at 60–80°C .
  • Step 2 : Hydrolysis of the methyl ester to the carboxylic acid, followed by re-esterification with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .
  • Optimization : Yield improvements focus on solvent choice (DMF enhances solubility), temperature control (60–80°C avoids side reactions), and stoichiometric excess of benzyl bromide (1.2–1.5 eq.) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the ester (δ ~4.3 ppm for ethyl CH₂), methoxy (δ ~3.8 ppm), and aldehyde (δ ~9.8–10.0 ppm) groups. Aromatic protons are analyzed for substitution patterns .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (aldehyde C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is performed. Refinement using SHELXL () resolves bond lengths and angles, particularly the aldehyde and ester conformations .

Q. How do the functional groups (aldehyde, methoxy, ester) influence reactivity in downstream applications?

  • Methodological Answer :
  • Aldehyde : Participates in condensation reactions (e.g., forming Schiff bases with amines) or reductions (e.g., NaBH₄ to alcohol) for derivatization .
  • Methoxy : Directs electrophilic substitution (e.g., nitration) to specific positions on the aromatic ring.
  • Ester : Hydrolyzes to carboxylic acid under basic conditions (NaOH/EtOH), enabling further coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and guide synthetic modifications?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies reactive sites (e.g., aldehyde as electron-deficient) .
  • Docking Studies : For biological applications, molecular docking (AutoDock Vina) evaluates interactions with target proteins (e.g., enzymes inhibited by chromen derivatives; ).

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Verify solvent purity (DMF degrades to dimethylamine, altering reactivity) and moisture control (aldehyde is hygroscopic) .
  • Alternative Characterization : If NMR peaks overlap, use 2D techniques (HSQC, HMBC) or SCXRD () to confirm assignments.
  • Reaction Monitoring : Employ TLC/HPLC to track intermediates and byproducts, adjusting reaction times or temperatures accordingly .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC (loss of aldehyde peak indicates oxidation).
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures. Methoxy and ester groups typically degrade above 200°C .

Q. What role does the compound play in synthesizing bioactive chromen derivatives?

  • Methodological Answer :
  • The aldehyde group enables cyclocondensation with active methylene compounds (e.g., dimedone) to form chromen-4-one scaffolds ().
  • Example Protocol : React with malononitrile in ethanol/piperidine to yield 2-amino-4H-chromene derivatives, which show antimicrobial activity .

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